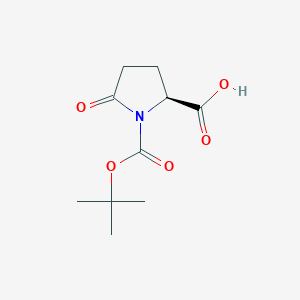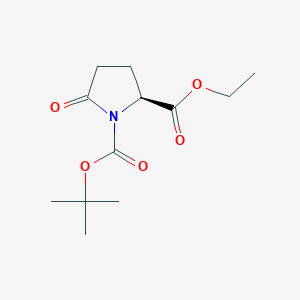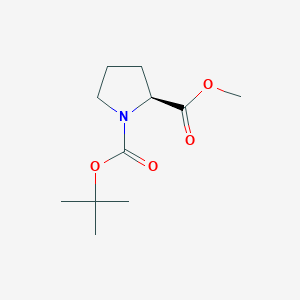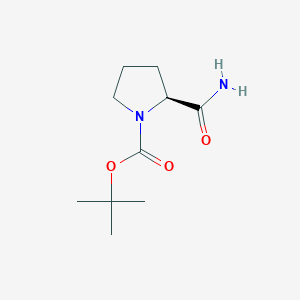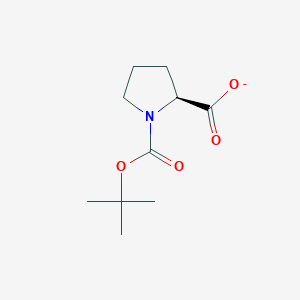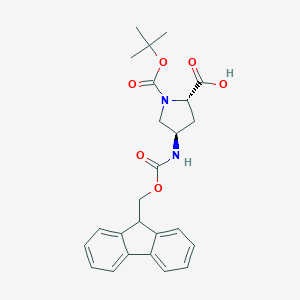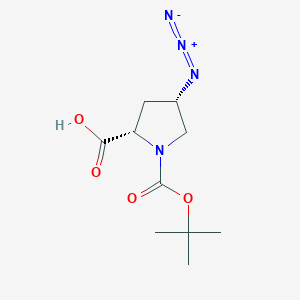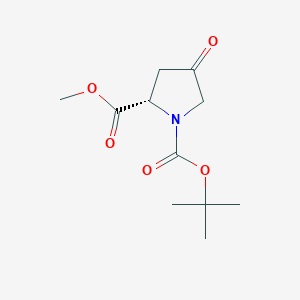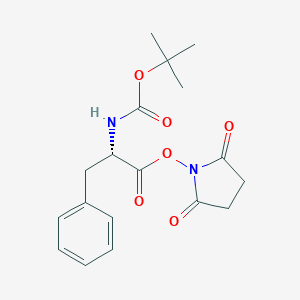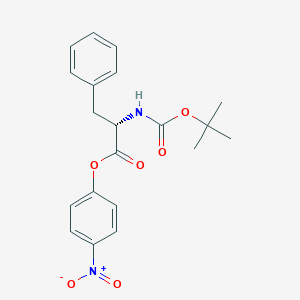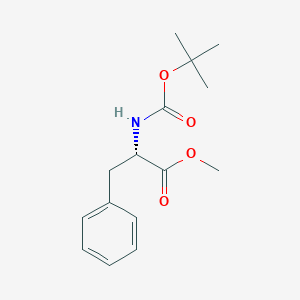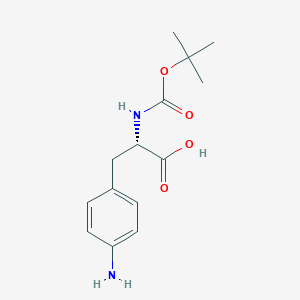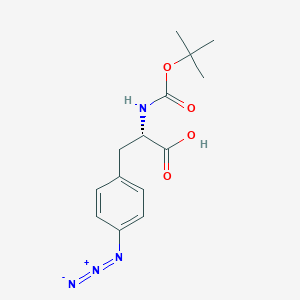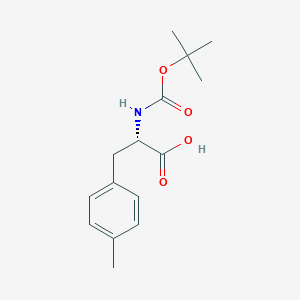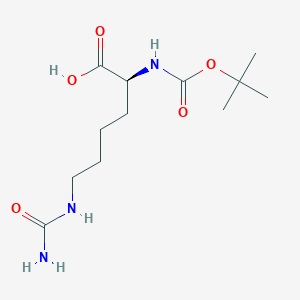
(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid” is a derivative of DAP (diaminopimelic acid). It’s used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . It’s also used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of this compound is C9H17NO4 . The structure of the compound includes a tert-butoxycarbonyl group attached to an amino group, and a ureido group attached to a hexanoic acid group .Chemical Reactions Analysis
The compound is used in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis
The compound is a white to almost white powder or crystal . It has a melting point of 73.0 to 77.0 °C and a specific rotation of [a]20/D -17.0 to -20.0 deg (C=1,MeOH) .Scientific Research Applications
Synthesis and Derivative Formation
- (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid and its derivatives are synthesized from other amino acids, highlighting its importance in the creation of non-proteinogenic amino acids and its derivatives, which are useful in chemical synthesis (Adamczyk & Reddy, 2001).
Catalysis and Chemical Reactions
- This compound is involved in the N-tert-butoxycarbonylation of amines, a process that uses heteropoly acids as catalysts. This reaction is significant for the formation of N-Boc derivatives in peptide synthesis (Heydari et al., 2007).
- It also plays a role in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, used in the production of natural or protected l-amino acids (Koseki et al., 2011).
Pharmaceutical and Peptide Synthesis
- The compound is a key intermediate in the synthesis of bone collagen cross-links, which are crucial for pharmaceutical applications (Adamczyk et al., 2000).
- It has been used in the synthesis of stereoisomers of azabicyclo hexane carboxylic acid, important in the creation of unnatural amino acids (Bakonyi et al., 2013).
Safety And Hazards
When handling this compound, personal protective equipment/face protection should be worn. Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
The use of amino acid ionic liquids (AAILs) for organic synthesis is expanding. Care should be taken when using AAILs due to their multiple reactive groups. The development of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) is a promising area of research .
properties
IUPAC Name |
(2S)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBRHHKYGXHMDX-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426774 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid | |
CAS RN |
201418-83-9 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

